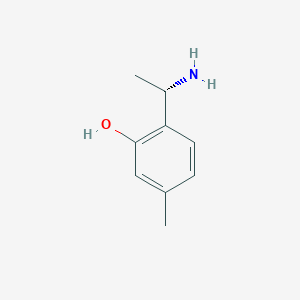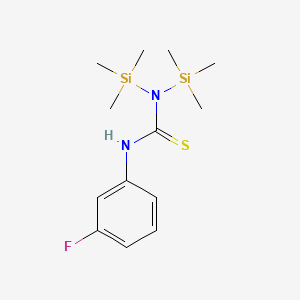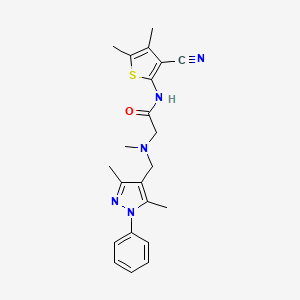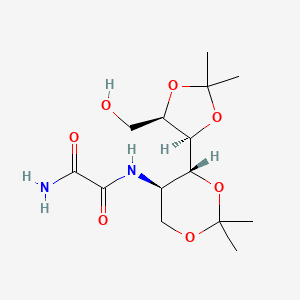
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is a compound that features both tert-butyldimethylsilyl and triisopropylsilyl groups. These groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions. The compound’s structure includes a pentadiyn-3-ol backbone, which is a five-carbon chain with two triple bonds and a hydroxyl group.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride and triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl groups .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis where protecting groups are essential.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of drug candidates by providing a stable intermediate that can be modified to yield active compounds.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol primarily involves its role as a protecting group. The silyl groups protect the hydroxyl group from unwanted reactions during synthetic procedures. The compound’s stability under various conditions allows for selective reactions at other sites of the molecule. The deprotection step, where the silyl groups are removed, is typically the final step in the synthesis, revealing the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-5-(triisopropylsilyl)-1,4-pentadiyn-3-ol can be compared with other silyl-protected compounds such as:
Trimethylsilyl ethers: These are less bulky and offer less steric protection compared to tert-butyldimethylsilyl and triisopropylsilyl groups.
Triethylsilyl ethers: These provide moderate steric protection and are easier to remove than triisopropylsilyl groups.
tert-Butyldiphenylsilyl ethers: These offer high steric protection and are more stable under acidic conditions but are more challenging to remove.
The uniqueness of this compound lies in its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications.
Properties
Molecular Formula |
C20H38OSi2 |
|---|---|
Molecular Weight |
350.7 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C20H38OSi2/c1-16(2)23(17(3)4,18(5)6)15-13-19(21)12-14-22(10,11)20(7,8)9/h16-19,21H,1-11H3 |
InChI Key |
KLLKSHPCKLBTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC(C#C[Si](C)(C)C(C)(C)C)O)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)


![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)

![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)





![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)

